molecular formula C26H15NO3 B5053830 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5924-04-9

2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B5053830
CAS No.: 5924-04-9
M. Wt: 389.4 g/mol
InChI Key: YHAFGGYUBBQHFH-UHFFFAOYSA-N
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Description

Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents .


Synthesis Analysis

Dibenzofuran can be obtained from coal tar, where it exists as a 1% component . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .


Molecular Structure Analysis

The molecular structure of dibenzofuran consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .


Chemical Reactions Analysis

Dibenzofuran is thermally robust with a convenient liquid range . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .


Physical and Chemical Properties Analysis

Dibenzofuran has a molar mass of 168.19 g/mol . It appears as a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, dibenzofuran-based compounds have been used as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes .

Future Directions

Dibenzofuran and dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes . This suggests potential future applications in the field of organic electronics.

Properties

IUPAC Name

6-dibenzofuran-3-yl-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15NO3/c28-25-19-10-7-14-5-6-15-8-11-20(24(19)23(14)15)26(29)27(25)16-9-12-18-17-3-1-2-4-21(17)30-22(18)13-16/h1-4,7-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFGGYUBBQHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386918
Record name ST50986237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5924-04-9
Record name ST50986237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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